N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O5/c30-25(26(31)28-19-8-9-23-24(16-19)34-15-14-33-23)27-17-22(29-10-12-32-13-11-29)21-7-3-5-18-4-1-2-6-20(18)21/h1-9,16,22H,10-15,17H2,(H,27,30)(H,28,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPPELZYHLPPPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the dihydrobenzo[b][1,4]dioxin moiety: This can be achieved through the alkylation of 2,3-dihydroxybenzoic acid, followed by cyclization to form the dioxin ring.
Introduction of the morpholino group: This step involves the reaction of the intermediate with morpholine under basic conditions.
Coupling with naphthyl group: The final step involves the coupling of the intermediate with a naphthyl derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s structural analogs from the evidence include derivatives with benzodioxin, naphthalene, and amide functionalities. Key comparisons are summarized below:
Table 1: Structural and Functional Comparisons
Biological Activity
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide is a complex organic compound that has garnered interest due to its potential biological activities. This article will explore the biological activity of this compound, including its synthesis, mechanisms of action, and specific therapeutic applications.
Chemical Structure and Properties
The compound features a unique combination of functional groups that contribute to its biological activity. The molecular formula is , with a molecular weight of 485.56 g/mol. Its structure includes a benzodioxin moiety, which is known for various pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Studies have shown that compounds with similar structures exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and α-glucosidase. These enzymes are critical in conditions like Alzheimer's disease and diabetes mellitus type 2 (T2DM) .
- Antioxidant Activity : The presence of the benzodioxin moiety contributes to antioxidant properties, which can mitigate oxidative stress in various biological systems .
- Anti-inflammatory Effects : Compounds derived from the benzodioxane structure have been reported to exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of related compounds. For instance:
- Enzyme Inhibition : A study reported that derivatives containing the benzodioxin structure showed substantial inhibition against yeast α-glucosidase and moderate inhibition against AChE . This suggests potential applications in managing blood sugar levels and neurodegenerative diseases.
Molecular Docking Studies
Molecular docking studies have further elucidated the binding interactions between this compound and target enzymes. The results indicated favorable binding affinities, supporting the hypothesis that this compound could serve as a lead for drug development targeting metabolic disorders .
Case Study 1: Antidiabetic Potential
In a study focusing on antidiabetic agents, the compound demonstrated significant inhibitory activity against α-glucosidase. This was associated with a reduction in postprandial blood glucose levels in animal models, suggesting its potential utility in T2DM management .
Case Study 2: Neuroprotective Effects
Another research highlighted the neuroprotective effects of similar compounds against AChE. The findings indicated that these compounds could enhance cognitive function by preventing acetylcholine breakdown, thus supporting their potential use in Alzheimer's disease treatment .
Comparative Analysis
The following table summarizes key findings related to the biological activities of this compound compared to other related compounds.
| Compound Name | Enzyme Inhibition (IC50) | Antioxidant Activity | Anti-inflammatory Activity |
|---|---|---|---|
| N'-(2,3-dihydro...) | AChE: 85 nM; α-glucosidase: 24 nM | High | Moderate |
| Benzodioxane Derivative A | AChE: 100 nM; α-glucosidase: 30 nM | Moderate | High |
| Benzodioxane Derivative B | AChE: 90 nM; α-glucosidase: 20 nM | High | Low |
Q & A
Q. What are the optimal synthetic routes for preparing N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide?
- Methodological Answer : The synthesis of this compound likely involves multi-step coupling strategies. For example:
Benzodioxin precursor preparation : React 1,4-benzodioxin-6-amine with ethyl oxalyl chloride to form the ethanediamide backbone.
Morpholine-naphthalene intermediate : Combine naphthalen-1-yl ethylamine with morpholine via nucleophilic substitution (e.g., using NaOtBu as a base in DMF) to introduce the morpholinyl group .
Final coupling : Use carbodiimide-based coupling agents (e.g., EDC·HCl) in acetonitrile/water to link the benzodioxin-ethanediamide and morpholine-naphthalene moieties .
Purification via silica gel chromatography or crystallization (methanol/water) is recommended .
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR :
- Benzodioxin protons : Look for aromatic signals at δ 6.5–7.0 ppm (doublets for dihydrobenzodioxin) .
- Morpholine protons : δ 3.5–3.7 ppm (multiplet for morpholine CH2 groups) .
- Naphthalene protons : δ 7.4–8.2 ppm (multiplet for naphthalen-1-yl) .
- IR : Peaks at ~1670 cm⁻¹ (C=O stretch of ethanediamide) and ~1240 cm⁻¹ (C-O-C stretch of benzodioxin) .
Q. What are the primary solubility and stability considerations for this compound in experimental settings?
- Methodological Answer :
- Solubility : Test in DMSO (polar aprotic) and chloroform (nonpolar). The benzodioxin and morpholine groups enhance solubility in polar solvents, while naphthalene improves organic phase partitioning .
- Stability : Store at –20°C under inert gas (N2/Ar). Avoid prolonged exposure to light due to the naphthalene moiety’s photosensitivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in regioselectivity during the synthesis of the morpholine-naphthalene subunit?
- Methodological Answer : Contradictions in regioselectivity (e.g., undesired C-H activation vs. nucleophilic substitution) can be addressed by:
- Catalytic optimization : Use Pd(PPh3)4 with DMF as a dimethylamino source to direct C-H activation at the naphthalene 4-position .
- Steric control : Introduce bulky groups (e.g., tert-butyl) on the naphthalene precursor to block competing reaction sites .
- Kinetic vs. thermodynamic analysis : Monitor reaction progress via TLC and adjust temperature/time (e.g., lower temps favor kinetic products) .
Q. What strategies mitigate discrepancies in biological activity data across structural analogs?
- Methodological Answer : Discrepancies often arise from:
- Impurity profiling : Use HPLC-MS to confirm purity (>98%) and rule out byproducts .
- Receptor docking studies : Perform in silico modeling (e.g., AutoDock Vina) to compare binding affinities of analogs with the benzodioxin-morpholine-naphthalene scaffold .
- Dose-response standardization : Normalize assays (e.g., IC50) using reference compounds like doxorubicin for cytotoxicity or indomethacin for anti-inflammatory activity .
Q. How can the compound’s electronic properties be experimentally correlated with its reactivity in cross-coupling reactions?
- Methodological Answer :
- DFT calculations : Compute HOMO/LUMO energies (Gaussian 16) to predict nucleophilic/electrophilic sites .
- Electrochemical analysis : Use cyclic voltammetry to measure redox potentials, particularly for the naphthalene and benzodioxin moieties .
- Substituent effects : Synthesize derivatives with electron-withdrawing (e.g., –NO2) or donating (–OCH3) groups on the benzodioxin ring and compare reaction rates .
Q. What experimental designs are recommended for assessing the compound’s potential as a kinase inhibitor?
- Methodological Answer :
- Kinase panel screening : Use a commercial kinase profiling service (e.g., Eurofins) to test inhibition at 10 µM against 100+ kinases.
- Crystallography : Co-crystallize the compound with a target kinase (e.g., EGFR or CDK2) to identify binding motifs .
- SAR studies : Modify the morpholine ring (e.g., replace with piperazine) and compare inhibition profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
